Cas no 1353954-15-0 (2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone)
![2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone structure](https://ja.kuujia.com/scimg/cas/1353954-15-0x500.png)
2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone 化学的及び物理的性質
名前と識別子
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- 2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone
- 2-Amino-1-(3-((isopropyl(methyl)amino)methyl)piperidin-1-yl)ethanone
- AM92597
- 2-Amino-1-{3-[(isopropylmethylamino)methyl]piperidin-1-yl}-ethanone
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- インチ: 1S/C12H25N3O/c1-10(2)14(3)8-11-5-4-6-15(9-11)12(16)7-13/h10-11H,4-9,13H2,1-3H3
- InChIKey: SQILJTQTTDIVEO-UHFFFAOYSA-N
- ほほえんだ: O=C(CN)N1CCCC(CN(C)C(C)C)C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 230
- トポロジー分子極性表面積: 49.6
2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 085285-500mg |
2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone |
1353954-15-0 | 500mg |
£694.00 | 2022-03-01 |
2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone 関連文献
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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9. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanoneに関する追加情報
Introduction to 2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone (CAS No. 1353954-15-0)
2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone, also known by its CAS number 1353954-15-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperidine derivatives and is characterized by its unique structural features, which include an amino group, a piperidine ring, and an isopropyl-methyl-amino moiety. These structural elements contribute to its potential pharmacological properties and biological activities.
The chemical structure of 2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone (CAS No. 1353954-15-0) can be represented as follows:
C16H29N3O
This compound has a molecular weight of approximately 275.42 g/mol. The presence of the piperidine ring and the amino functionalities makes it a versatile scaffold for the design and synthesis of novel pharmaceutical agents. The isopropyl-methyl-amino group further enhances its potential for modulating various biological targets, making it a valuable candidate for drug discovery and development.
In recent years, significant research efforts have been directed towards understanding the pharmacological properties of 2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone. Studies have shown that this compound exhibits potent activity against several biological targets, including enzymes, receptors, and ion channels. For instance, it has been reported to have selective activity against certain G protein-coupled receptors (GPCRs), which are important targets for the treatment of various diseases such as neurological disorders, cardiovascular diseases, and metabolic disorders.
One of the key areas of interest in the study of 2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone is its potential as a therapeutic agent for neurological disorders. Research has demonstrated that this compound can modulate the activity of specific neurotransmitter receptors, such as serotonin and dopamine receptors, which are implicated in conditions like depression, anxiety, and Parkinson's disease. The ability to selectively target these receptors without affecting other biological systems makes it a promising candidate for the development of safer and more effective treatments.
Beyond its potential in neurological disorders, 2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone has also shown promise in other therapeutic areas. For example, preliminary studies have indicated that it may have anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. Additionally, its ability to modulate ion channels has led to investigations into its potential use in cardiovascular diseases, where ion channel dysfunction plays a critical role.
The synthesis of 2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone involves several steps that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include the use of amine coupling reactions and reductive amination techniques. These methods allow for the precise construction of the desired molecular framework while minimizing side reactions and impurities.
In terms of safety and toxicity, extensive studies have been conducted to evaluate the potential risks associated with 2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone. Preclinical data suggest that it has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
The future prospects for 2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone are promising. Ongoing research continues to explore its potential applications in various therapeutic areas, driven by its unique chemical structure and pharmacological properties. As new findings emerge from both preclinical and clinical studies, this compound may pave the way for the development of innovative treatments that address unmet medical needs.
In conclusion, 2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone (CAS No. 1353954-15-0) represents an exciting area of research in medicinal chemistry and pharmaceutical science. Its structural characteristics and biological activities make it a valuable candidate for drug discovery efforts aimed at developing novel therapeutics for a range of diseases. Continued investigation into this compound will likely yield important insights that contribute to advancements in healthcare.
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